molecular formula C5H8Br2O2 B8253600 ethyl (2R)-2,3-dibromopropanoate

ethyl (2R)-2,3-dibromopropanoate

Cat. No.: B8253600
M. Wt: 259.92 g/mol
InChI Key: OENICUBCLXKLJQ-BYPYZUCNSA-N
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Description

Ethyl (2R)-2,3-dibromopropanoate (CAS 3674-13-3) is a brominated ester with the molecular formula C₅H₈Br₂O₂ and molecular weight 259.925 g/mol . Its structure features a chiral center at the C2 position, denoted by the (2R) configuration, which is critical for enantioselective applications in pharmaceuticals and organic synthesis . Key physical properties include:

  • Density: 1.789 g/cm³
  • Boiling Point: 212–214°C
  • Refractive Index: 1.500
  • Flash Point: 90°C .

The compound is widely used as a pharmaceutical intermediate and in the synthesis of heterocyclic frameworks, such as spirocyclopropanes and dihydronaphthofurans . Its crystal structure (monoclinic P2₁ space group) has been resolved, revealing two independent molecules in the asymmetric unit with non-crystallographic inversion symmetry .

Properties

IUPAC Name

ethyl (2R)-2,3-dibromopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENICUBCLXKLJQ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Methyl 2,3-Dibromopropanoate (CAS 1729-67-5)

Molecular Formula : C₄H₆Br₂O₂
Molecular Weight : 243.90 g/mol
Key Properties :

  • Density : 1.97 g/cm³
  • Boiling Point : 206°C (at 760 mmHg)
  • Flash Point : 71.1°C .

Comparison :

  • Applications : Used in the preparation of methyl acrylate via debromination with zinc . Unlike the ethyl analog, it is less frequently employed in cyclopropanation or spirocyclic syntheses.
  • Safety : Shares similar toxicity profiles (e.g., irritant properties) but may exhibit lower volatility due to higher density .

Tert-Butyl 2,3-Dibromopropanoate

Molecular Formula : C₇H₁₂Br₂O₂
Molecular Weight : 287.98 g/mol
Key Applications :

  • Serves as a precursor for tert-butyl trans-2-nitrocyclopentane via reaction with nitromethane in DMSO/K₂CO₃ (59% yield) .

Comparison :

  • Steric Hindrance : The bulky tert-butyl group slows reaction kinetics but enhances selectivity in cyclopropanation.
  • Stability : Improved thermal stability compared to ethyl and methyl esters due to reduced ester hydrolysis susceptibility.

Ethyl (2R)-2-(5-Bromo-2,3-dioxoindolin-1-yl)propanoate

Molecular Formula: C₁₃H₁₂BrNO₄ Molecular Weight: 326.14 g/mol Key Features:

  • Incorporates a 5-bromoisatin moiety, enabling applications in enantioselective drug synthesis (e.g., CNS-active compounds) .

Comparison :

  • Complexity: The indole-dione group introduces additional hydrogen-bonding and π-stacking interactions, absent in simpler dibromopropanoates.

(2R,3S)-2,3-Dibromo-3-phenylpropanoic Acid (CAS N/A)

Molecular Formula : C₉H₈Br₂O₂
Molecular Weight : 308.97 g/mol
Key Properties :

  • A carboxylic acid derivative with a phenyl substituent, altering electronic and solubility profiles.

Comparison :

  • Reactivity : The carboxylic acid group enables direct coupling reactions (e.g., amide formation), whereas esters require hydrolysis first.
  • Aromatic Interactions : The phenyl group enhances rigidity and may stabilize transition states in asymmetric catalysis .

Cyclopropanation Reactions

  • Ethyl (2R)-2,3-dibromopropanoate: Reacts with nitromethane to form functionalized nitrocyclopropanes (59% yield), precursors to β-amino acids .
  • Methyl Analog : Less effective in cyclopropanation due to faster ester hydrolysis under basic conditions.

Data Tables

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Application
This compound C₅H₈Br₂O₂ 259.93 212–214 Pharmaceutical intermediates
Methyl 2,3-dibromopropanoate C₄H₆Br₂O₂ 243.90 206 Methyl acrylate synthesis
Tert-Butyl 2,3-dibromopropanoate C₇H₁₂Br₂O₂ 287.98 N/A Nitrocyclopropane synthesis

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